molecular formula C11H8Cl2N2O B8278698 3-Chloro-4-chloromethyl-5-(pyridin-2-yloxy)-pyridine

3-Chloro-4-chloromethyl-5-(pyridin-2-yloxy)-pyridine

Cat. No. B8278698
M. Wt: 255.10 g/mol
InChI Key: RSAOFXMSCALZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08410134B2

Procedure details

[3-Chloro-5-(pyridin-2-yloxy)-pyridin-4-yl]-methanol (4.24 mg, 0.018 mmol) was chlorinated with SOCl2 according to the synthesis of 3-(1-butyl-1H-imidazol-2-ylsulfanyl)-5-chloro-4-chloromethyl-pyridine to give the title compound. MS (m/z): 255.0 [M+H+].
Name
[3-Chloro-5-(pyridin-2-yloxy)-pyridin-4-yl]-methanol
Quantity
4.24 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-butyl-1H-imidazol-2-ylsulfanyl)-5-chloro-4-chloromethyl-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[C:7]=1[CH2:8]O.O=S(Cl)[Cl:19].C(N1C=CN=C1SC1C=NC=C(Cl)C=1CCl)CCC>>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[C:7]=1[CH2:8][Cl:19]

Inputs

Step One
Name
[3-Chloro-5-(pyridin-2-yloxy)-pyridin-4-yl]-methanol
Quantity
4.24 mg
Type
reactant
Smiles
ClC=1C=NC=C(C1CO)OC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Name
3-(1-butyl-1H-imidazol-2-ylsulfanyl)-5-chloro-4-chloromethyl-pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(=NC=C1)SC=1C=NC=C(C1CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(C1CCl)OC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.